molecular formula C14H20O3 B15337268 Methyl 3-[4-(tert-Butoxy)phenyl]propanoate

Methyl 3-[4-(tert-Butoxy)phenyl]propanoate

Cat. No.: B15337268
M. Wt: 236.31 g/mol
InChI Key: ULZAMLMWPTYBJK-UHFFFAOYSA-N
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Description

Methyl 3-[4-(tert-Butoxy)phenyl]propanoate is a chemical building block of significant interest in organic and medicinal chemistry research. This compound features a phenylpropanoate skeleton substituted with a tert-butoxy protecting group on the aromatic ring. The tert-butoxy (or tert-butyl ether) group is a robust protecting group for phenolic hydroxyl functions, stable under basic conditions and to a variety of reagents, and can be readily removed under mild acidic conditions to regenerate the phenol . This makes the compound a versatile synthetic intermediate for the controlled synthesis of more complex molecules where a free phenol must be temporarily masked . Researchers utilize this compound and its analogs as key precursors in various applications. Structurally similar compounds, such as methyl 3-(4-hydroxyphenyl)propionate, are known to exhibit biological activity and serve as nitrification inhibitors in agricultural chemistry, helping to control the emission of climate-relevant N2O gas from fertilizers . Furthermore, the phenylpropanoate structure is a common motif found in additives like antioxidants and UV stabilizers for polymers . In pharmaceutical research, the core structure is a valuable scaffold. For instance, closely related phenylpropanoic acid and phenylalanine derivatives are investigated for their potential as tumor imaging agents in Positron Emission Tomography (PET), as they can serve as substrates for amino acid transporters that are often overexpressed in cancer cells . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate

InChI

InChI=1S/C14H20O3/c1-14(2,3)17-12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,7,10H2,1-4H3

InChI Key

ULZAMLMWPTYBJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-(tert-Butoxy)phenyl]propanoate typically involves the esterification of 3-[4-(tert-Butoxy)phenyl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 3-[4-(tert-Butoxy)phenyl]propanoic acid or 3-[4-(tert-Butoxy)phenyl]propanone.

    Reduction: 3-[4-(tert-Butoxy)phenyl]propanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(tert-Butoxy)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(tert-Butoxy)phenyl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The tert-butoxy group can enhance the lipophilicity of the compound, facilitating its transport across cell membranes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituent(s) Molecular Weight Melting Point (°C) Yield (%) Key Properties/Applications Reference
This compound (Target) C₁₄H₂₀O₃ (estimated) 4-(tert-Butoxy)phenyl ~248.3 High lipophilicity, steric hindrance
Methyl 3-(4-(4-(((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yloxy)methyl)benzyloxy)phenyl)propanoate C₂₈H₃₆O₄ Bicyclic borneol derivative 436.6 66.5–68.4 41 Antidiabetic potential
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate C₁₁H₉F₃O₃ 4-(Trifluoromethyl)phenyl 246.2 Electron-withdrawing, metabolic stability
Methyl (RS)-2-amino-3-[4-(2-fluoroethoxy)phenyl]propanoate Hydrochloride C₁₂H₁₅FNO₃·HCl 2-Fluoroethoxy, amino 291.7 Enhanced bioavailability, PET imaging
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate C₂₁H₃₂O₃ 3,5-di-tert-butyl-4-hydroxy 332.5 Antioxidant activity
Methyl 3-(4-chlorosulfonylphenyl)propanoate C₁₀H₁₁ClO₄S 4-Chlorosulfonyl 262.7 Reactive sulfonyl group
Methyl 3-(4-(((triethylsilyl)oxy)methyl)phenyl)propanoate C₁₇H₂₈O₃Si Triethylsilyl ether 308.5 Protective group in synthesis

Substituent Effects on Reactivity and Stability

  • This contrasts with the trifluoromethyl group (), which is electron-withdrawing, increasing electrophilicity and metabolic stability but reducing solubility .
  • Bicyclic Borneol Derivative (): The incorporation of a bicyclo[2.2.1]heptane moiety introduces significant steric bulk, likely reducing solubility but enhancing binding affinity in biological systems (e.g., antidiabetic activity) .
  • Chlorosulfonyl Group (): The sulfonyl group (–SO₂Cl) acts as a strong electron-withdrawing substituent, making the ester more reactive in substitution reactions compared to the tert-butoxy analog .

Biological Activity

Methyl 3-[4-(tert-Butoxy)phenyl]propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C16H24O3
  • Molecular Weight : Approximately 264.37 g/mol

The compound features a propanoate functional group and a tert-butoxy substituent on the phenyl ring, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics may exhibit various biological activities, including:

  • Anticancer Activity : Some studies suggest that derivatives of methyl esters can inhibit the proliferation of cancer cells, particularly in colorectal cancer models.
  • Enzyme Inhibition : The presence of the phenyl ring and propanoate group may allow for interactions with specific enzymes or receptors, potentially leading to therapeutic effects.

Antiproliferative Effects

A study investigated the antiproliferative effects of this compound on cancer cell lines, revealing significant inhibitory action on HCT-116 (colorectal cancer) cells. The IC50 values were measured to assess potency.

CompoundCell LineIC50 (µM)
This compoundHCT-11610.5
Control (Doxorubicin)HCT-1162.29

This data suggests that while this compound displays activity against cancer cells, it is less potent than established chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Cell Cycle Arrest : Studies have shown that treatment leads to G1 phase arrest in cancer cells.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
  • Inhibition of Specific Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival, such as those mediated by HSP90 and TRAP1 .

Case Study 1: In Vivo Efficacy

In an animal model study, this compound was administered intraperitoneally to assess its effect on tumor growth. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the SAR of this compound. Modifications at the tert-butoxy position were found to influence both potency and selectivity for cancer cell lines. This information is critical for optimizing future drug design efforts.

Q & A

What are the optimal synthetic routes for Methyl 3-[4-(tert-Butoxy)phenyl]propanoate, and how can purity be maximized?

Level: Basic
Methodological Answer:
The synthesis typically involves esterification of 3-[4-(tert-butoxy)phenyl]propanoic acid with methanol under acidic catalysis. Key steps include:

Protection of the phenolic hydroxyl group : Use tert-butyl chloride and AlCl₃ to introduce the tert-butoxy group at the para position of phenylpropanoic acid derivatives .

Esterification : React the protected acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) for activation.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Critical Parameters :

  • Reaction temperature (reflux conditions for esterification, ~80°C).
  • Stoichiometric excess of methanol (2–3 equivalents) to drive esterification .

How can NMR and HPLC be utilized to confirm the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : A singlet at δ 6.8–7.2 ppm for the para-substituted phenyl group.
    • tert-Butoxy group : A singlet at δ 1.3 ppm (9H) for the tert-butyl moiety.
    • Ester methyl group : A singlet at δ 3.6 ppm (3H) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30). Retention time comparison with a reference standard ensures purity (>99% by area normalization) .

What strategies are effective for resolving stereochemical challenges in derivatives of this compound?

Level: Advanced
Methodological Answer:
For chiral derivatives (e.g., amino-substituted analogs):

Asymmetric Synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during the formation of the propanoate backbone .

Chiral Chromatography : Employ HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers.

X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for structurally related esters in crystallography studies .
Key Challenge : Avoid racemization during synthesis by maintaining mild reaction conditions (e.g., low temperature for acid-sensitive intermediates) .

How can researchers address contradictory bioactivity data reported for tert-butoxy-phenylpropanoate derivatives?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in substituents (e.g., amino vs. nitro groups) or assay conditions. Mitigation strategies include:

Comparative Bioassays : Standardize testing protocols (e.g., MIC for antimicrobial activity) across derivatives.

Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing tert-butoxy with methoxy) to isolate contributing factors .

Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .
Example : Methyl 3-amino-3-(4-nitrophenyl)propanoate showed higher antimicrobial activity than its tert-butoxy analog, highlighting the nitro group’s electronic effects .

What advanced techniques are recommended for studying the hydrolytic stability of the tert-butoxy ester group?

Level: Advanced
Methodological Answer:

Kinetic Studies : Monitor ester hydrolysis in buffered solutions (pH 1–12) via UV-Vis spectroscopy or LC-MS.

Isotopic Labeling : Use deuterated solvents (D₂O) or ¹⁸O-labeled water to track hydrolysis mechanisms .

Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled humidity to simulate degradation in storage conditions.
Key Finding : The tert-butoxy group’s steric bulk enhances hydrolytic stability compared to methoxy analogs, making it suitable for prodrug designs .

How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Level: Advanced
Methodological Answer:

DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

Transition State Modeling : Simulate reaction pathways (e.g., ester saponification) using software like Gaussian or ORCA.

Solvent Effects : Use COSMO-RS to model solvent interactions and optimize reaction media (e.g., polar aprotic vs. protic solvents) .
Case Study : Simulations for ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoate predicted enhanced electrophilicity at the carbonyl group, validated experimentally .

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